(R)-3-N-Cbz-Amino-succinimide
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Overview
Description
®-3-N-Cbz-Amino-succinimide is a chiral compound with significant importance in organic synthesis and pharmaceutical research. The compound features a succinimide core with a carbobenzyloxy (Cbz) protected amino group, making it a valuable intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-N-Cbz-Amino-succinimide typically involves the following steps:
Starting Material: The process begins with the commercially available ®-3-amino-succinimide.
Protection of the Amino Group: The amino group is protected using carbobenzyloxy chloride (Cbz-Cl) in the presence of a base such as triethylamine (TEA) to yield ®-3-N-Cbz-Amino-succinimide.
Industrial Production Methods: Industrial production of ®-3-N-Cbz-Amino-succinimide follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing bulk reactors to handle large quantities of starting materials.
Optimization: Optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.
Purification: Employing techniques like crystallization or chromatography for purification.
Types of Reactions:
Oxidation: ®-3-N-Cbz-Amino-succinimide can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the Cbz group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted succinimide derivatives.
Scientific Research Applications
®-3-N-Cbz-Amino-succinimide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Serves as a precursor in the synthesis of pharmaceutical compounds, particularly in the development of chiral drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-3-N-Cbz-Amino-succinimide involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, modifying their activity.
Pathways Involved: It can participate in pathways involving amino acid metabolism and protein synthesis.
Comparison with Similar Compounds
(S)-3-N-Cbz-Amino-succinimide: The enantiomer of ®-3-N-Cbz-Amino-succinimide with similar properties but different biological activity.
N-Boc-Amino-succinimide: A compound with a different protecting group (Boc) instead of Cbz.
N-Ac-Amino-succinimide: A compound with an acetyl (Ac) protecting group.
Uniqueness:
Chirality: The ®-configuration imparts specific stereochemical properties, making it unique in chiral synthesis.
Protecting Group: The Cbz group provides stability and ease of removal under mild conditions, making it preferable in certain synthetic routes.
Properties
IUPAC Name |
benzyl N-[(3R)-2,5-dioxopyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c15-10-6-9(11(16)14-10)13-12(17)18-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,17)(H,14,15,16)/t9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQMHYISDDHZBY-SECBINFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC1=O)NC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C(=O)NC1=O)NC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10659184 |
Source
|
Record name | Benzyl [(3R)-2,5-dioxopyrrolidin-3-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10659184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179747-84-3 |
Source
|
Record name | Benzyl [(3R)-2,5-dioxopyrrolidin-3-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10659184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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